

# Section 1: Core Physicochemical and Structural Identity

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *(R)*-3-Phenylpiperidine  
hydrochloride

CAS No.: 450416-58-7

Cat. No.: B1419199

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(R)-3-Phenylpiperidine is a chiral molecule belonging to the phenylpiperidine class of compounds, which are characterized by a phenyl group attached to a piperidine ring.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in research and pharmaceutical formulations.[2]

## Chemical Structure and Identifiers

- IUPAC Name: (3R)-3-phenylpiperidine hydrochloride
- Molecular Formula: C<sub>11</sub>H<sub>16</sub>ClN
- Molecular Weight: 197.71 g/mol (hydrochloride salt) | 161.24 g/mol (free base)[3][4]
- CAS Number: 3973-62-4 (free base)[3][5]

## Physicochemical Properties

The conversion of the free base to its hydrochloride salt significantly alters its physical properties, particularly solubility, which is a critical consideration for experimental design and formulation.

Property	Value	Source(s)
Appearance	White to off-white crystalline solid	[6]
Melting Point	142-143°C (free base)	[7]
Boiling Point	121°C @ 9 mmHg (free base)	[7]
Solubility	Soluble in water, ethanol, and methanol.	[2][6]
pKa	10.01 ± 0.10 (Predicted)	[7]

## Stability and Storage

Proper storage is essential to maintain the integrity of **(R)-3-Phenylpiperidine hydrochloride**.

- Recommended Storage: Store under an inert gas (Nitrogen or Argon) at 2–8 °C.[7]
- Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
- Conditions to Avoid: Protect from moisture, as the compound can be hygroscopic.[8][9]

## Section 2: Synthesis and Chiral Integrity

The synthesis of enantiomerically pure (R)-3-Phenylpiperidine is a key step for its application in stereospecific pharmaceuticals. Production methods must be carefully controlled to ensure high chiral purity.

### Synthetic Pathways

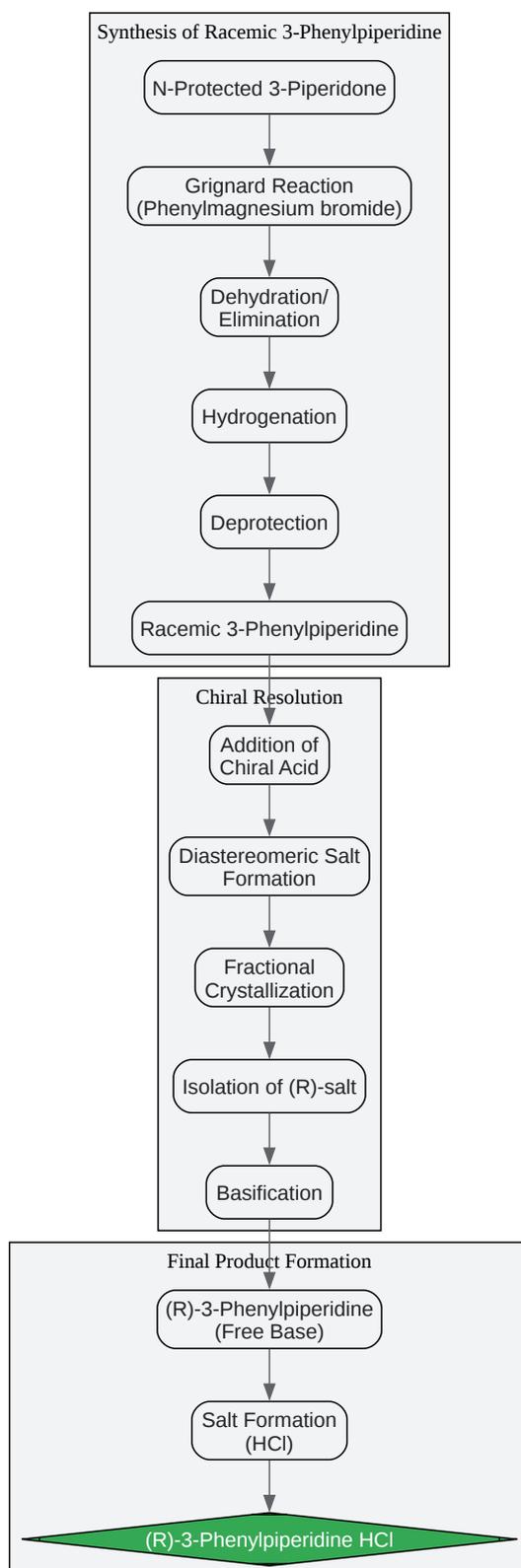
The synthesis of 3-phenylpiperidine often starts from N-protected 3-piperidone. A common route involves a sequence of reactions including a Grignard reaction, followed by elimination, hydrogenation, and deprotection steps.[10] The final and most critical step is the chiral resolution of the racemic mixture to isolate the desired (R)-enantiomer.[10]

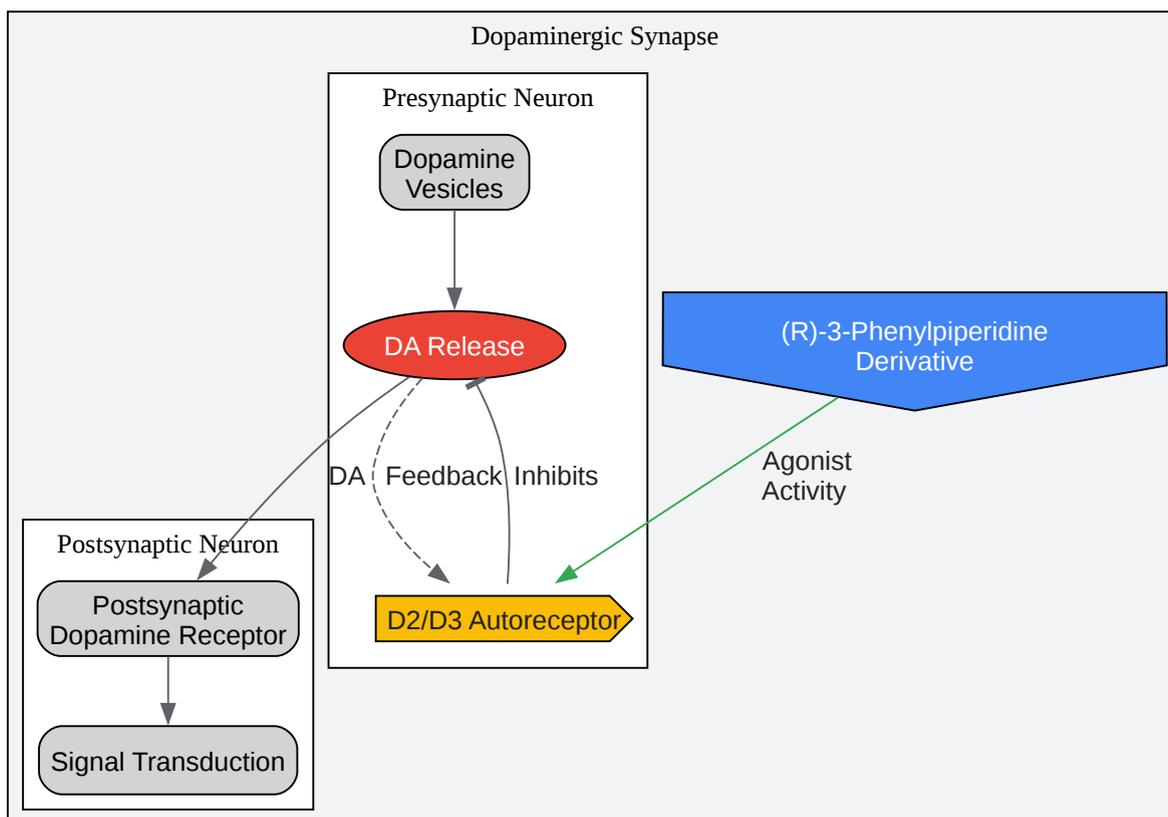
- Causality in Synthesis: The N-protection of the piperidine nitrogen is crucial to prevent side reactions during the Grignard addition of the phenyl group. The choice of the resolving agent

in the final step is determined by its ability to form diastereomeric salts that have different solubilities, allowing for separation by crystallization.

## Logical Flow of a Generalized Synthesis

The following diagram outlines a conceptual workflow for producing the enantiomerically pure compound.





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## Sources

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)